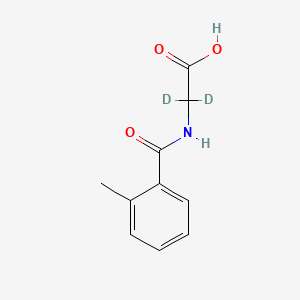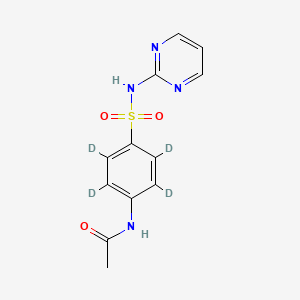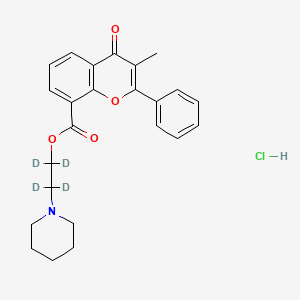
Retreversine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retreversine is a synthetic peptide that has been used in scientific research since the late 1990s. It is a small, non-toxic molecule that has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacology and Chemistry of Adapalene : Adapalene, a stable naphthoic acid derivative, exhibits potent retinoid pharmacology. It is effective in controlling cell proliferation and differentiation and has significant anti-inflammatory action. The retinoid activity of adapalene is mediated by the nuclear gene transcription factors RAR beta and RAR gamma (Shroot & Michel, 1997).
Uses and Complications of Isotretinoin Therapy : Isotretinoin, a retinoid, has been used to treat a wide variety of dermatologic conditions. It requires careful monitoring due to potential side effects and toxicities (Ellis & Krach, 2001).
Neurological Differentiation Induced by REAC Technology in PC12 : This research investigated the effect of radio electric asymmetric conveyer (REAC) technology on the PC12 rat adrenal pheochromocytoma cell line. It demonstrated that REAC technology significantly increased the number of cells committed to the neurogenic phenotype, which could have implications for treating neurodegenerative diseases like Parkinson's disease (Maioli et al., 2015).
Retinoic Acid Receptor-Beta in Premalignant Oral Lesions : This study found that the expression of retinoic acid receptor-beta mRNA is selectively lost in premalignant oral lesions and can be restored by treatment with isotretinoin. Restoration of this expression is associated with a clinical response, suggesting a role in mediating the response to retinoids in oral carcinogenesis (Lotan et al., 1995).
Retinoids in Cancer Prevention and Therapy : Retinoids, including all-trans retinoic acid (tretinoin) and isotretinoin, have been found effective in preventing and treating various cancers. They work by modulating cell proliferation and differentiation, and their effectiveness in clinical applications like basal cell carcinomas, squamous cell carcinomas, and acute promyelocytic leukemia has been observed (Bollag & Holdener, 1992).
Mecanismo De Acción
Target of Action
Retreversine primarily targets the focal adhesions (FAs) in cells . FAs are complex structures where integrins, a type of transmembrane receptor, link the cell cytoskeleton to the extracellular matrix. They play a crucial role in cell adhesion and signal transduction .
Mode of Action
Retreversine acts by significantly inhibiting the disassembly of FAs, leading to more stable FAs . This inhibition is largely due to its capacity to interfere with the function of Focal Adhesion Kinase (FAK), a key player in FA signaling . By inhibiting FAK, Retreversine disrupts the normal turnover of FAs, affecting cell motility and invasion .
Result of Action
The primary molecular effect of Retreversine is the stabilization of FAs, which leads to reduced cell motility and invasion . This could potentially limit the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.
Propiedades
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retreversine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
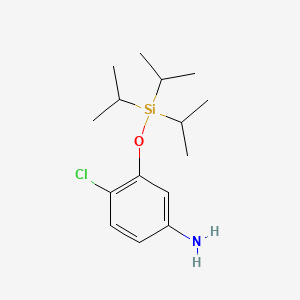
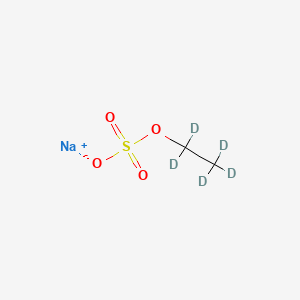
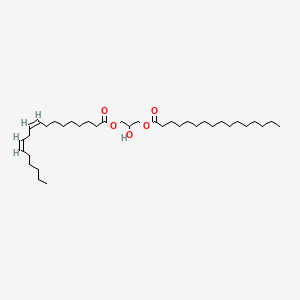
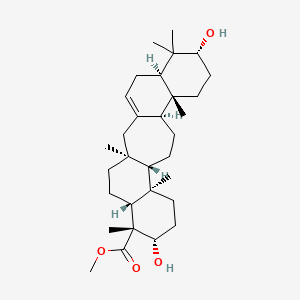

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)
